molecular formula C15H20N4 B12578623 1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- CAS No. 199117-05-0

1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)-

Cat. No.: B12578623
CAS No.: 199117-05-0
M. Wt: 256.35 g/mol
InChI Key: OCFHHQYQNORFHC-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- is an organic compound with the molecular formula C15H20N4. It is a derivative of 1,3-propanediamine where the hydrogen atoms on the nitrogen atoms are replaced by 2-pyridinylmethyl groups. This compound is known for its applications in coordination chemistry and as a ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- can be synthesized through a multi-step process involving the reaction of 1,3-propanediamine with 2-pyridinecarboxaldehyde. The reaction typically occurs in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The purification of the product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- involves its ability to act as a ligand and form coordination complexes with metal ions. The nitrogen atoms in the pyridinylmethyl groups can donate electron pairs to metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including catalysis and redox processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it valuable in coordination chemistry and various applications in research and industry .

Properties

IUPAC Name

N',N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c16-8-5-11-19(12-14-6-1-3-9-17-14)13-15-7-2-4-10-18-15/h1-4,6-7,9-10H,5,8,11-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFHHQYQNORFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCCN)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477318
Record name 1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199117-05-0
Record name 1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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